molecular formula C19H14FN5OS B2571857 (4Z)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one CAS No. 860648-83-5

(4Z)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2571857
CAS No.: 860648-83-5
M. Wt: 379.41
InChI Key: OITIQWLQVXNWBC-MFOYZWKCSA-N
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Description

The compound “(4Z)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one” is a synthetic organic molecule that features a combination of fluorophenyl, triazolyl, and imidazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. A common synthetic route might include:

    Formation of the Fluorophenyl Intermediate: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Sulfanyl Group Introduction: The sulfanyl group can be added via a thiolation reaction, where a thiol reacts with the fluorophenyl intermediate.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

    Triazole Ring Formation: The triazole ring can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the imidazole or triazole rings, potentially altering their electronic properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced imidazole or triazole derivatives.

    Substitution Products: Functionalized aromatic rings with various substituents.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry, aiding in the development of new catalysts.

    Material Science: Potential use in the synthesis of novel materials with unique electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Protein Binding:

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an antifungal or anticancer agent.

    Diagnostics: Potential use in diagnostic assays due to its specific binding properties.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors. The fluorophenyl and triazolyl groups could facilitate binding to active sites, while the imidazole ring might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one
  • (4Z)-2-{[(4-bromophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one

Uniqueness

The presence of the fluorophenyl group in the compound provides unique electronic properties that can enhance its binding affinity and specificity in biological systems. This makes it distinct from similar compounds with different halogen substitutions.

Properties

IUPAC Name

(4Z)-2-[(4-fluorophenyl)methylsulfanyl]-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5OS/c20-15-5-1-14(2-6-15)10-27-19-23-17(18(26)24-19)9-13-3-7-16(8-4-13)25-12-21-11-22-25/h1-9,11-12H,10H2,(H,23,24,26)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITIQWLQVXNWBC-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CC3=CC=C(C=C3)N4C=NC=N4)C(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSC2=N/C(=C\C3=CC=C(C=C3)N4C=NC=N4)/C(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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